molecular formula C20H18N6O2S2 B2440378 N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 878701-85-0

N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2440378
CAS No.: 878701-85-0
M. Wt: 438.52
InChI Key: FOQYMKMKJYODRV-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmaceutical research. This molecular structure integrates a benzyl-thiazole core linked via a sulfanyl-acetamide bridge to a 1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazole moiety . The deliberate incorporation of both the thiazole and tetrazole rings is a key synthetic strategy, as these heterocyclic systems are known to contribute substantially to the biological activity and pharmacokinetic profiles of drug candidates . The compound is classified as For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this compound primarily for its potential as a key intermediate or scaffold in the design and synthesis of novel bioactive molecules. Its structure is characteristic of compounds investigated for various pharmacological targets, and it serves as a valuable tool for studying structure-activity relationships (SAR) in hit-to-lead optimization campaigns . The presence of the sulfanyl ether and acetamide functional groups within the molecule provides points for potential hydrogen bonding and interaction with biological macromolecules, while the tetrazole ring can act as a bioisostere for carboxylic acids or other aromatic systems, potentially enhancing metabolic stability and altering binding affinity . This reagent is provided to the scientific community to support ongoing innovation in areas such as synthetic methodology development and the discovery of new therapeutic agents for a range of diseases. Researchers should consult the specific product data sheet for detailed handling, storage, and safety information prior to use.

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S2/c1-28-16-9-5-8-15(11-16)26-20(23-24-25-26)29-13-18(27)22-19-21-12-17(30-19)10-14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQYMKMKJYODRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the benzyl group. The tetrazole ring is then synthesized and attached to the thiazole ring. Finally, the methoxyphenyl group is introduced, and the sulfanylacetamide linkage is formed under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and methoxyphenyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiazole and tetrazole rings can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity, while the sulfanylacetamide linkage can modulate its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]acetamide: Lacks the sulfanyl group, which can affect its reactivity and biological activity.

    N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(3-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    N-(5-benzyl-1,3-thiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide: The methoxy group is positioned differently, which can affect its steric interactions and binding properties.

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antibacterial and anticancer effects, as well as insights into its mechanism of action.

Chemical Structure

The compound features a thiazole ring linked to a benzyl group and a tetrazole moiety. The structural characteristics play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that compounds containing thiazole and tetrazole rings exhibit significant biological activities, including:

  • Antibacterial Activity : Thiazole derivatives have shown promising results against various bacterial strains.
  • Anticancer Activity : Some thiazole-based compounds demonstrate cytotoxic effects against cancer cell lines.

Antibacterial Activity

Studies have documented that thiazole derivatives exhibit strong antibacterial properties. For instance:

  • A series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivatives were synthesized and tested for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These derivatives showed activity comparable or superior to established antibiotics like norfloxacin and ciprofloxacin .
CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
N-(5-benzylthio)S. aureus0.5 µg/mL
N-(5-benzylsulfonyl)S. epidermidis0.25 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focus of several studies. For example:

  • Compounds with thiazole rings have been evaluated for their cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). One study found that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)
Compound 1A5491.61
Compound 2NIH/3T31.98

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Interaction with Enzymes : The thiazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins .

Case Studies

Several case studies highlight the efficacy of thiazole-containing compounds:

  • Study on Antibacterial Efficacy : A comparative analysis demonstrated that thiazole derivatives had enhanced antibacterial properties when modified with various substituents.
  • Cytotoxicity Assessment : In vitro studies on A549 cells revealed that specific modifications in the thiazole structure led to increased cytotoxicity compared to unmodified compounds.

Q & A

Q. Q1: What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

  • Step 1: Coupling 2-amino-5-benzylthiazole with chloroacetyl chloride in dioxane using triethylamine as a base (20–25°C), followed by recrystallization from ethanol-DMF .
  • Step 2: Sulfanyl group introduction via nucleophilic substitution, often employing thiol-containing intermediates (e.g., tetrazole-thiol derivatives) under reflux in ethanol .
    Key Considerations:
  • Solvent selection: Polar aprotic solvents (e.g., dioxane) enhance reactivity, while ethanol aids in recrystallization to improve purity .
  • Temperature control: Lower temperatures (0–25°C) minimize side reactions during acylation .

Advanced Synthesis Challenges

Q. Q2: How can researchers optimize the sulfanyl-acetamide linkage to avoid disulfide byproducts?

Answer:

  • Reagent purity: Use freshly distilled triethylamine to prevent moisture-induced side reactions .
  • Protecting groups: Temporarily block reactive thiols with trityl or acetyl groups during intermediate steps, followed by deprotection under mild acidic conditions .
  • Monitoring: Track reaction progress via TLC (chloroform:methanol, 7:3) to detect disulfide formation early .

Structural Confirmation

Q. Q3: What spectroscopic and crystallographic methods are essential for confirming the molecular structure?

Answer:

  • 1H/13C NMR: Assign peaks for the benzyl (δ 4.16 ppm, CH2), methoxyphenyl (δ 3.43 ppm, OCH3), and acetamide (δ 2.1 ppm, COCH2) groups .
  • X-ray crystallography: Resolve bond angles (e.g., C9–S10–C11 = 86.78°) and confirm tautomeric forms of the tetrazole ring .
  • Mass spectrometry: Validate molecular ion peaks (e.g., [M+H]+ at m/z 485.107) and fragmentation patterns .

Data Contradiction Analysis

Q. Q4: How should researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Control variables: Standardize assay conditions (e.g., cell lines, solvent DMSO concentration) to minimize variability .
  • SAR analysis: Compare substituent effects (e.g., 3-methoxyphenyl vs. 4-fluorophenyl on tetrazole) to identify pharmacophoric motifs .
  • Reproducibility: Validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Advanced Analytical Techniques

Q. Q5: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • Docking studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains) based on the tetrazole-thiazole scaffold .
  • ADMET prediction: Apply SwissADME to estimate logP (~3.2), bioavailability (Lipinski score = 0), and metabolic stability .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with reactivity .

Handling Impurities

Q. Q6: What purification strategies effectively remove unreacted starting materials?

Answer:

  • Column chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:2) to separate acetamide derivatives from thiazole precursors .
  • Recrystallization: Ethanol-DMF (1:1) yields high-purity crystals by exploiting solubility differences .
  • HPLC: Employ a C18 column (acetonitrile:water, 60:40) to detect and isolate trace impurities (<0.5%) .

Biological Evaluation Design

Q. Q7: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

  • Cytotoxicity: MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination (reference: doxorubicin) .
  • Apoptosis: Annexin V-FITC/PI staining to quantify early/late apoptotic cells via flow cytometry .
  • Target inhibition: Western blotting for caspase-3/9 activation or PARP cleavage to confirm mechanism .

Stability Studies

Q. Q8: How can researchers assess the compound’s stability under physiological conditions?

Answer:

  • pH stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Light/heat stability: Expose solid samples to 40°C/75% RH or UV light (254 nm) for 48h; track changes by FTIR .
  • Plasma stability: Incubate with human plasma (37°C, 1h); quantify parent compound using LC-MS .

Mechanistic Insights

Q. Q9: What strategies elucidate the role of the tetrazole-thiazole core in target binding?

Answer:

  • Isotopic labeling: Synthesize deuterated analogs to track binding via NMR or mass spectrometry .
  • Mutagenesis studies: Engineer target proteins with residue-specific mutations (e.g., cysteine to alanine) to disrupt hydrogen bonding .
  • Thermodynamic profiling: Use ITC (isothermal titration calorimetry) to measure binding enthalpy/entropy .

Advanced Synthetic Modifications

Q. Q10: How can the acetamide moiety be modified to enhance solubility without compromising activity?

Answer:

  • PEGylation: Introduce polyethylene glycol (PEG) chains at the acetamide nitrogen to improve aqueous solubility .
  • Prodrug design: Convert the acetamide to a phosphate ester for pH-dependent release in target tissues .
  • Co-crystallization: Use co-formers (e.g., succinic acid) to create co-crystals with enhanced dissolution rates .

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